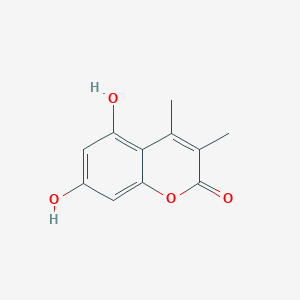

5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

描述

属性

IUPAC Name |

5,7-dihydroxy-3,4-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-9-4-7(12)3-8(13)10(5)9/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBBXTBWPUJUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419977 | |

| Record name | 5,7-dihydroxy-3,4-dimethylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-39-6 | |

| Record name | 5,7-dihydroxy-3,4-dimethylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of phenol derivatives with malonic acid in the presence of a catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst, followed by cyclization to form the chromen-2-one structure . Another method involves the condensation of resorcinol with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

化学反应分析

Oxidation Reactions

The phenolic hydroxyl groups at positions 5 and 7 are susceptible to oxidation. Under controlled conditions:

-

Quinone Formation : Oxidation with agents like silver oxide (Ag₂O) or potassium persulfate (K₂S₂O₈) converts hydroxyl groups to quinones, forming 5,7-dione derivatives .

-

Side-Chain Oxidation : The methyl groups at positions 3 and 4 can undergo oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), yielding 3,4-dicarboxy derivatives.

Key Reaction Data :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ag₂O | 5,7-Dione derivative | 65–70 | Ethanol, reflux, 4h |

| KMnO₄/H₂SO₄ | 3,4-Dicarboxycoumarin | 50–55 | 80°C, 6h |

Esterification and Etherification

The hydroxyl groups participate in nucleophilic substitution reactions:

-

Acetylation : Treatment with acetic anhydride (Ac₂O) in pyridine yields the 5,7-diacetate derivative .

-

Methylation : Dimethyl sulfate (Me₂SO₄) under alkaline conditions produces 5,7-dimethoxy-3,4-dimethylcoumarin .

-

Glycosylation : Reaction with glycosyl bromides forms O-glycosides, enhancing water solubility for pharmacological applications.

Key Reaction Data :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ac₂O/Pyridine | 5,7-Diacetate | 85–90 | RT, 12h |

| Me₂SO₄/NaOH | 5,7-Dimethoxy derivative | 75–80 | 60°C, 3h |

Cycloaddition and Ring-Opening Reactions

The α-pyrone ring (lactone) undergoes specific transformations:

-

Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic adducts .

-

Hydrolysis : Acidic or basic conditions cleave the lactone ring, yielding substituted salicylic acid derivatives .

Mechanistic Insight :

Ring-opening under basic conditions proceeds via nucleophilic attack at the carbonyl carbon, forming a transient enolate intermediate that rearranges to a salicylate.

Metal Complexation

The hydroxyl groups act as chelating agents for transition metals:

-

Iron(III) Complexes : Forms stable complexes with Fe³⁺ in ethanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .

-

Copper(II) Coordination : Binds to Cu²⁺ in a bidentate manner, enhancing antioxidant activity.

Stability Data :

| Metal Ion | Log K (Stability Constant) | Application |

|---|---|---|

| Fe³⁺ | 12.3 ± 0.2 | Catalytic oxidation |

| Cu²⁺ | 10.8 ± 0.3 | Radical scavenging |

Biological Derivatization

Structural modifications enhance bioactivity:

-

Epoxidation : Reaction with epichlorohydrin introduces epoxyalkyl side chains, as seen in derivatives like 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one, which exhibit DNA-damaging properties .

-

Chloromethylation : Treatment with chloromethyl methyl ether (MOMCl) yields 4-(chloromethyl) derivatives, precursors for antiproliferative agents .

Example Derivative :

Photochemical Reactivity

UV irradiation induces:

科学研究应用

Biological Applications

5,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one exhibits a range of biological activities that make it a candidate for pharmaceutical research.

Anticancer Activity

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that it induces apoptosis in breast cancer cells through the modulation of specific signaling pathways .

Case Study:

A study published in Molecular Pharmacology demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models of breast cancer .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is vital for protecting cells from oxidative stress-related damage. This property is attributed to its ability to scavenge free radicals effectively.

Data Table: Antioxidant Activity Comparison

Antimicrobial Properties

The compound has shown promising results against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Study:

In vitro studies revealed that this compound exhibited potent antifungal activity against Candida albicans, outperforming several conventional antifungal agents .

Industrial Applications

Beyond its biological significance, this compound is also utilized in industrial applications:

Dyes and Pigments

Due to its chromophoric properties, it is employed in the production of dyes used in textiles and cosmetics.

Flavoring Agents

The compound's pleasant aroma makes it suitable for use as a flavoring agent in food products.

作用机制

The biological activity of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound can also modulate enzyme activity, inhibit oxidative stress, and interfere with cell signaling pathways, contributing to its therapeutic effects .

相似化合物的比较

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Reactivity and Bioactivity

Hydroxyl vs. Methoxy Groups :

- This may improve interactions with biological targets like enzymes or receptors but reduce metabolic stability .

- Example : 5,7-Dimethoxy derivatives (e.g., 2-ethyl-5,7-dimethoxychromone) exhibit higher lipophilicity (logP ~2.5) than the dihydroxy target compound (logP ~1.8), influencing membrane permeability .

Alkyl Chain Position and Length :

- In contrast, 2-ethyl or 2-propyl substituents (e.g., 5,7-dimethoxy-2-propylchromone) extend away from the core, possibly enhancing hydrophobic interactions .

- Biological Implications : Longer alkyl chains (e.g., propyl) in analogs correlate with improved antimicrobial activity in chromones, as seen in 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives (IC₅₀: 8–12 µg/mL against S. aureus) . The target compound’s methyl groups may offer moderate activity due to reduced hydrophobicity.

Enzyme Inhibition :

- PTP1B Inhibition : A related chromone (5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)-4H-chromen-4-one) inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 13.5 µM, attributed to mixed-type inhibition . The target compound’s 3,4-dimethyl groups could sterically hinder binding to PTP1B, reducing potency.

- α-Glucosidase Inhibition: Isobenzofuranone derivatives (e.g., epicoccone C) with 5,7-dihydroxy motifs show strong α-glucosidase inhibition (IC₅₀: 32.3–63.3 µM) . The target compound’s hydroxyls may similarly contribute, but methyl groups could limit solubility and access to the active site.

Neuroprotection and Antioxidant Activity :

- 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) mitigates lead-induced neurotoxicity via chelation, antioxidant (scavenging ROS), and anti-inflammatory mechanisms . While the target compound lacks the flavone backbone, its 5,7-dihydroxy groups may support metal chelation and radical scavenging, albeit with reduced efficacy compared to TMF’s methoxy-phenyl moiety.

生物活性

5,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a benzopyrone structure. Its molecular formula is , and it features two hydroxyl groups at positions 5 and 7, contributing to its biological activity.

Biological Activities

The compound exhibits several noteworthy biological activities:

- Antioxidant Activity : It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is essential for preventing cellular damage associated with various diseases.

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including colon (Caco-2) and pancreatic (Panc28) cancer cells . The compound's mechanism involves inducing apoptosis through distinct pathways depending on the type of carcinoma .

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens. Studies suggest it can inhibit the growth of Gram-positive bacteria and fungi, making it a candidate for further exploration in antimicrobial therapy .

- Neuroprotective Effects : Preliminary studies indicate that the compound may offer neuroprotective benefits by modulating inflammatory responses in neural tissues. This could have implications for treating neurodegenerative diseases .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antioxidant effects.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Anticancer Efficacy : A study conducted on the effects of this compound on Caco-2 and Panc28 cells revealed significant cytotoxicity at concentrations ranging from 5 to 80 µM. The compound induced over 50% cell death in these highly tumorigenic cell lines .

- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, demonstrating a dose-dependent response that highlights the compound's potential in reducing oxidative stress.

Data Table

常见问题

Q. How can researchers optimize the synthesis of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For coumarin derivatives like this compound, methods such as Pechmann condensation or Kostanecki acylation are common starting points. Evidence from analogous chromenone syntheses suggests using anhydrous conditions and Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity . Purity can be improved via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or chromatography using silica gel with ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer: A combination of NMR (¹H, ¹³C, DEPT, and 2D techniques like COSY, HMBC, and HSQC) is essential for resolving substitution patterns and hydrogen bonding. For example, HMBC correlations between hydroxyl protons and adjacent carbons can confirm the positions of dihydroxy groups . IR spectroscopy validates hydroxyl (3200–3500 cm⁻¹) and lactone (1700–1750 cm⁻¹) functionalities. Single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination, as demonstrated for similar chromenones .

Advanced Research Questions

Q. How do substituent positions (3,4-dimethyl vs. other alkyl/aryl groups) influence the biological activity of 5,7-dihydroxy-2H-chromen-2-one derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution at the 3,4-positions. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins (e.g., kinases or DNA topoisomerases). Experimental validation involves synthesizing analogs (e.g., replacing methyl with ethyl or phenyl groups) and testing cytotoxicity (MTT assays) or antimicrobial activity (MIC determination). For example, methyl groups at 3,4-positions may enhance lipophilicity, improving membrane permeability, as seen in antitumor chromenones .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) for this compound?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, ROS sources, or cell lines). To address this:

- Standardize assays using validated protocols (e.g., DPPH/ABTS for antioxidants).

- Compare results across multiple cell lines (e.g., HEK-293 vs. HeLa) to identify context-dependent effects.

- Use ESR spectroscopy to detect free radical scavenging directly. Evidence from coumarin derivatives highlights the role of hydroxyl group orientation in redox behavior, where electron-donating substituents (e.g., -OH) favor antioxidant activity, while electron-withdrawing groups (e.g., -NO₂) may induce pro-oxidant effects .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline this compound?

Methodological Answer: Single-crystal X-ray diffraction combined with Hirshfeld surface analysis quantifies intermolecular interactions. For example, O–H···O hydrogen bonds between hydroxyl groups and adjacent carbonyl moieties stabilize the crystal lattice. Graph-set notation (e.g., R₂²(8) motifs) can describe recurring patterns . Computational tools like Mercury (CCDC) visualize packing diagrams and quantify bond lengths/angles, critical for understanding solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。